



Application Notes and Protocols: CBL0137 Dosage and Administration in Mouse Models

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Compound of Interest		
Compound Name:	CBL0137	
Cat. No.:	B606513	Get Quote

Introduction

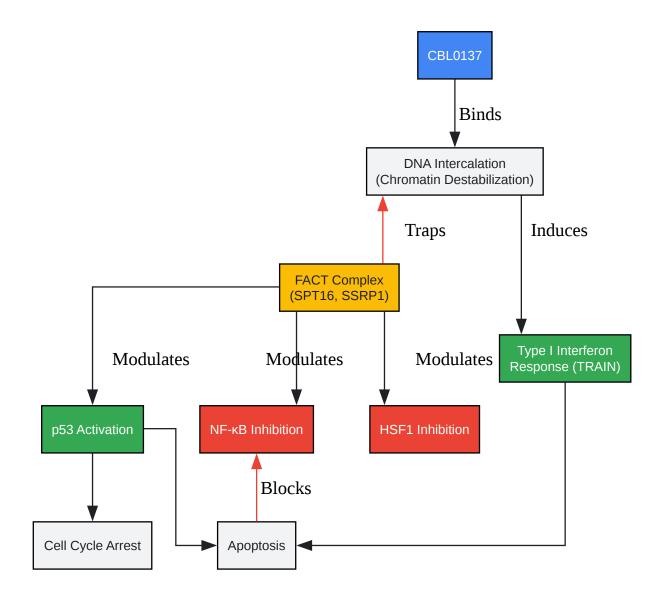
CBL0137 is a second-generation curaxin, a small-molecule anticancer agent that exerts its effects through a novel mechanism of action.[1][2] By intercalating into DNA, CBL0137 disrupts DNA-histone interactions, leading to genome-wide nucleosome destabilization, a phenomenon described as "chromatin damage," without causing DNA breaks.[1] This primary action triggers a cascade of downstream effects, including the inhibition of the Facilitates Chromatin Transcription (FACT) complex, suppression of NF-kB and Heat Shock Factor 1 (HSF1) signaling, and activation of the p53 tumor suppressor pathway.[3][4] Preclinical studies have demonstrated its efficacy in a wide range of malignancies, including neuroblastoma, pancreatic cancer, leukemia, and glioblastoma, making it a promising candidate for clinical investigation. [1][2][5]

These application notes provide a comprehensive summary of CBL0137 dosage and administration strategies used in various preclinical mouse models. The included protocols and data are intended to serve as a guide for researchers and drug development professionals designing in vivo studies with this compound.

Signaling Pathways and Mechanism of Action

CBL0137's anticancer activity stems from its ability to modulate multiple critical cellular pathways simultaneously. Its primary interaction with DNA destabilizes chromatin, which leads to the trapping of the FACT complex on DNA.[1][6] This action inhibits FACT's function and initiates several downstream anti-tumor responses.



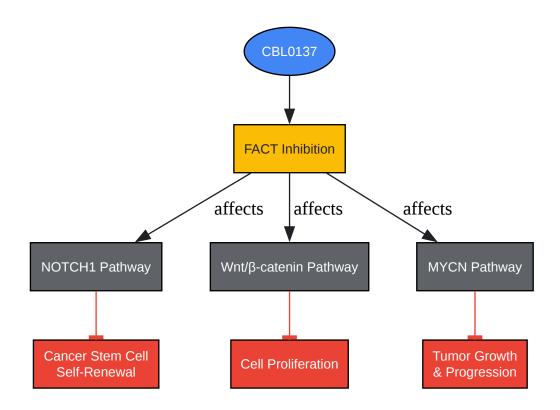


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Core mechanism of action for CBL0137.

The inhibition of FACT by **CBL0137** leads to diverse downstream effects that collectively suppress tumor growth. These include targeting cancer stem cells (CSCs) by modulating the NOTCH1 pathway and inhibiting oncogenic drivers like MYCN. In colorectal cancer models, **CBL0137** has also been shown to suppress the Wnt/β-catenin signaling pathway.[7]





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Downstream signaling pathways affected by CBL0137.

Application Notes: Dosage and Administration Summary

The dosage, route, and schedule of **CBL0137** administration vary across different preclinical models and are often dependent on the cancer type and whether it is used as a monotherapy or in combination.

Table 1: CBL0137 Monotherapy in Mouse Models



Cancer Type	Mouse Model	Dosage	Route & Schedule	Key Outcomes	Citation(s)
Neuroblasto ma	Th-MYCN (Transgenic)	Low-dose (unspecified)	Oral (in drinking water)	Significantly delayed tumor growth.	[7]
Neuroblasto ma	BE(2)-C (Xenograft)	60 mg/kg	IV, Q4d x 8 doses	Significant delay in cancer progression.	[1]
Pancreatic Cancer	PANC-1 (Orthotopic Xenograft)	90 mg/kg	IV, 1x/week for 4 weeks	Significant reduction in tumor volume.	[5]
Pancreatic Cancer	Patient- Derived Xenograft (PDX)	80-90 mg/kg	IV, 1x/week for 4 weeks	Tumor growth inhibition correlated with FACT overexpressi on.	[5]
Acute Myeloid Leukemia (AML)	WEHI-3 (Syngeneic)	50 mg/kg	IV, Q2d for 14 days	Significant anticancer effects, changes in spleen and liver.	[8]
KMT2A-r AML	MLL- AF9;NRasG1 2D	60 mg/kg	Oral gavage, 2x/week for 2 weeks	131% extension in event-free survival (EFS).	[9]
Colon Cancer	CT26.WT / CT26.CL25 (Syngeneic)	50 mg/kg or 90 mg/kg	IV, 3 doses Q4d or 2 doses Q7d	Stronger tumor growth suppression in	[10]



				immunocomp etent mice.	
Colorectal Cancer	DMH-Induced Model	Administered in drinking water	Ad libitum	Reduced incidence of adenocarcino mas and adenomas.	[7]
Pediatric Cancers	PPTP Xenograft Panel (Solid Tumors)	50 mg/kg	IV, 1x/week for 4 weeks	Significant EFS difference in 10 of 31 solid tumor xenografts.	[4]
Acute Lymphoblasti c Leukemia (ALL)	PPTP Xenograft Panel (ALL)	50 mg/kg	IV, 1x/week for 4 weeks	Significant EFS difference in 8 of 8 ALL xenografts.	[4]

Table 2: CBL0137 Combination Therapy in Mouse Models



Cancer Type	Mouse Model	CBL0137 Dosage & Schedule	Combinatio n Agent(s) & Dosage	Key Outcomes	Citation(s)
Neuroblasto ma	Th-MYCN (Transgenic)	40 mg/kg IV, Q4d x 8 doses	Panobinostat (5 mg/kg IP, daily for 7 days)	Complete tumor regression in 100% of mice.	[1]
Pancreatic Cancer	PANC-1 (Orthotopic Xenograft)	90 mg/kg IV, 1x/week	Gemcitabine (40 mg/kg IP, Q4d)	Enhanced tumor growth inhibition compared to monotherapy.	[5]
Pancreatic Cancer	PDX Models	50-90 mg/kg IV, 1x/week	Gemcitabine (20 mg/kg or 40 mg/kg IP, Q4d)	Increased median survival time from 54 days (gemcitabine) to 78 days (combo).	[5]
Small Cell Lung Cancer (SCLC)	H82 (Xenograft)	Not specified (1:1 molar ratio with cisplatin)	Cisplatin	Remarkable tumor growth inhibition; delayed growth for 30 days.	[3]
KMT2A-r ALL	PDX Model	45 mg/kg IV, 2x/week for 3 weeks	Panobinostat (5 mg/kg IP, 5 days/week for 2 weeks)	Significant therapeutic enhancement and extended EFS.	[9]

Detailed Experimental Protocols

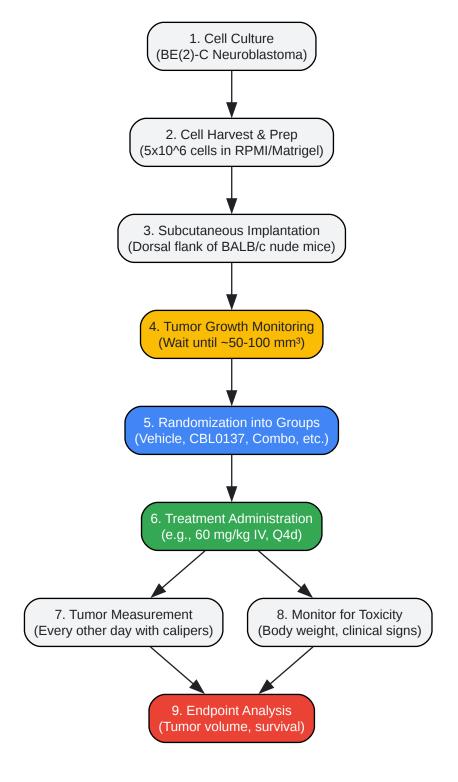


Protocol 1: Evaluation of CBL0137 in a Subcutaneous Neuroblastoma Xenograft Model

This protocol is adapted from studies on MYCN-amplified neuroblastoma.[1]

- Materials & Reagents:
 - CBL0137 (formulated in 50 mg/mL Captisol or 5% dextrose in water).[1][4]
 - BE(2)-C human neuroblastoma cells.
 - Growth medium (e.g., RPMI with 10% FBS).
 - Growth factor-reduced Matrigel.
 - 4-5 week old female BALB/c nude mice.
 - o Calipers, syringes, sterile saline.
- Experimental Workflow:





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Workflow for a subcutaneous xenograft study.

Procedure:



- 1. Tumor Implantation: Subcutaneously inoculate 5 x 10⁶ BE(2)-C cells suspended in a 1:1 mixture of RPMI and Matrigel into the dorsal flank of each mouse.[1]
- 2. Tumor Monitoring: Allow tumors to grow. Measure tumor size every other day using calipers. Calculate volume using the formula: V = 1/2(length × width × depth).[1]
- 3. Randomization: Once tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, **CBL0137**).[1]
- 4. Drug Preparation: Prepare CBL0137 solution (e.g., in 50 mg/mL Captisol).
- 5. Administration: Administer **CBL0137** intravenously (IV) via the tail vein at a dose of 60 mg/kg. The administration schedule is every four days for a total of 8 doses.[1]
- 6. Efficacy and Toxicity Monitoring: Continue to measure tumor volume every other day. Monitor mice for signs of toxicity, including body weight loss and changes in behavior.
- 7. Endpoint: The study endpoint is reached when tumors reach a predetermined maximum volume (e.g., 1000 mm³) or at the end of the study period. Event-free survival can be plotted and analyzed using the log-rank test.[1]

Protocol 2: CBL0137 Chemoprevention in a DMH-Induced Colorectal Cancer Model

This protocol is based on a study evaluating **CBL0137**'s ability to prevent colorectal carcinogenesis.[7]

- Materials & Reagents:
 - o CBL0137.
 - 1,2-dimethylhydrazine (DMH).
 - 6-8 week old mice (strain as appropriate for the model).
 - Standard rodent diet and drinking water.
- Procedure:



- Carcinogen Induction: Administer subcutaneous injections of DMH once weekly for 15-20 weeks to induce colorectal carcinogenesis.
- 2. Treatment Groups: Establish four treatment groups: (1) Vehicle only, (2) DMH only, (3) CBL0137 only, (4) DMH + CBL0137.[7]
- 3. Drug Administration: Following the final DMH injection, provide **CBL0137** to the relevant groups via drinking water ad libitum.[7] The concentration in water should be calculated based on average daily water consumption to achieve the target dose.
- 4. Monitoring and Endpoint: Monitor animals for the duration of the study (e.g., 25-30 weeks). At the endpoint, euthanize the mice and perform a necropsy.
- 5. Analysis: Carefully dissect the colon and count the number of adenomas and adenocarcinomas. Compare the tumor incidence and multiplicity between the treatment groups to determine the chemopreventive efficacy of **CBL0137**.[7]

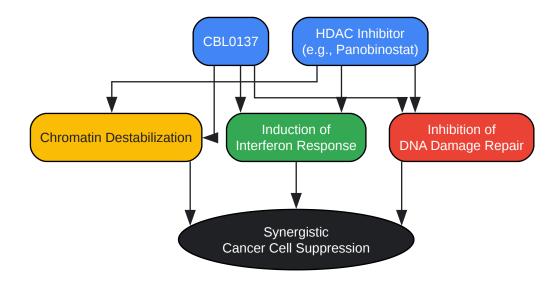
Protocol 3: Combination Therapy in a Syngeneic Mouse Model

This protocol is a generalized approach based on studies combining **CBL0137** with immunotherapy or other agents in immunocompetent mice.[10]

- Materials & Reagents:
 - CBL0137 (formulated in 5% dextrose).[10]
 - CT26 murine colon cancer cells.
 - 6-8 week old female BALB/c mice (immunocompetent).
 - Combination agent (e.g., anti-PD-1 antibody).
- Procedure:
 - 1. Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.



- 2. Tumor Monitoring & Randomization: Monitor tumor growth. When tumors are established (e.g., 7 days post-implantation), randomize mice into treatment groups.[10]
- 3. Administration:
 - CBL0137: Administer 50 mg/kg CBL0137 intravenously. A typical schedule is three doses, with each dose separated by 4 days.[10]
 - Combination Agent: Administer the second agent according to its established protocol (e.g., intraperitoneal injection of anti-PD-1 antibody).
- 4. Efficacy Monitoring: Measure tumor growth and survival as described in Protocol 1.
- 5. Immune Analysis (Optional): At the study endpoint or at specified time points, tumors and spleens can be harvested to analyze the immune response. This may include:
 - Flow cytometry to quantify tumor-infiltrating lymphocytes (CD8+ T cells, Tregs, etc.).[10]
 - Analysis of tumor-specific cytotoxic T cell responses.[10]
 - Gene expression analysis of interferon-related genes.[1]



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Logical model for **CBL0137** combination therapy.



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